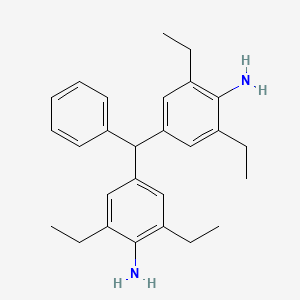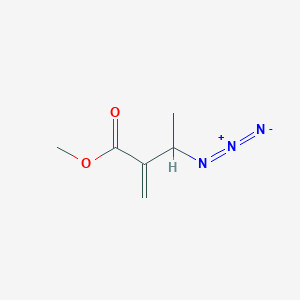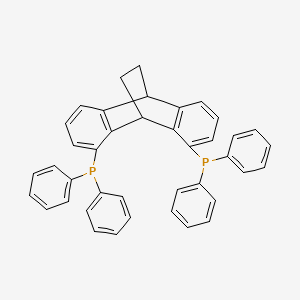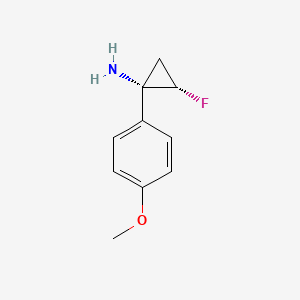
Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)- is a chiral compound with a unique structure that includes a cyclopropane ring, a fluorine atom, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)- typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a methoxyphenyl group is introduced to the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions may include the use of nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: This compound is of interest for its potential pharmacological properties, including as a candidate for drug development.
Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1R,2R)-: The enantiomer of the compound , with different stereochemistry.
Cyclopropanamine, 2-chloro-1-(4-methoxyphenyl)-: A similar compound with a chlorine atom instead of fluorine.
Cyclopropanamine, 2-fluoro-1-(4-hydroxyphenyl)-: A compound with a hydroxy group instead of a methoxy group.
Uniqueness
Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)- is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
834155-44-1 |
|---|---|
Molecular Formula |
C10H12FNO |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(1S,2S)-2-fluoro-1-(4-methoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-13-8-4-2-7(3-5-8)10(12)6-9(10)11/h2-5,9H,6,12H2,1H3/t9-,10-/m0/s1 |
InChI Key |
RJPMGAJSSUPUBR-UWVGGRQHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]2(C[C@@H]2F)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)

![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
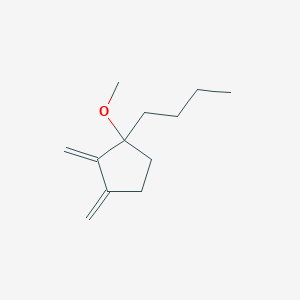
![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
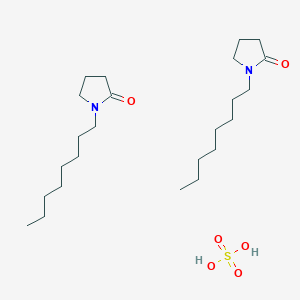
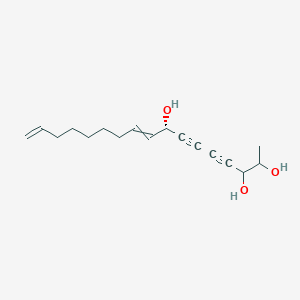
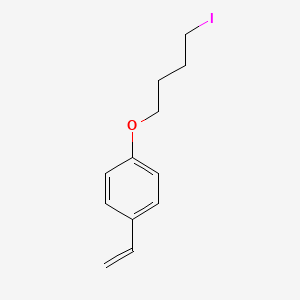
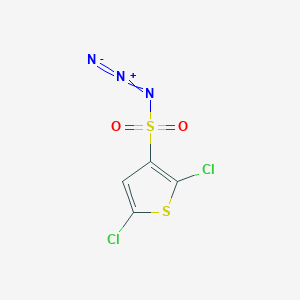
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
